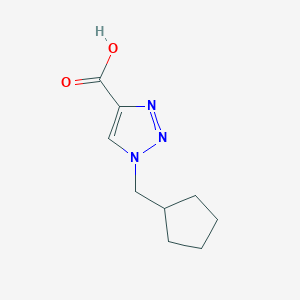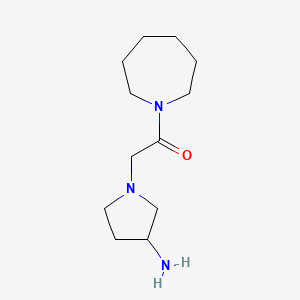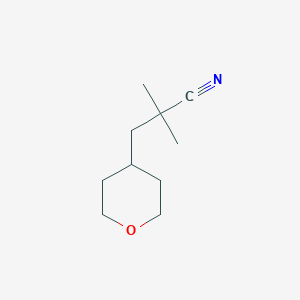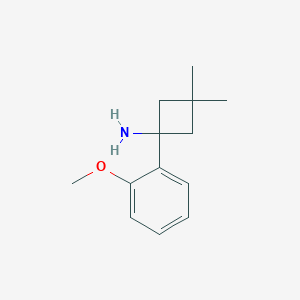![molecular formula C12H13N3O2 B1466401 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338654-81-1](/img/structure/B1466401.png)
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,5-Dimethylphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid (DMPTCA) is an organic compound of the triazole family, which has been studied for its potential applications in the fields of organic synthesis and biochemistry. DMPTCA is a versatile building block for the synthesis of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials. DMPTCA is also a useful tool for the study of biochemical and physiological effects, due to its ability to interact with various biomolecules.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. In organic synthesis, this compound can be used as a building block for the synthesis of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials. In biochemistry, this compound has been used in the study of enzyme activity, protein-ligand interactions, and other biochemical processes. In drug discovery, this compound has been used to identify potential targets and develop new drugs.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, it is believed that this compound interacts with biomolecules, such as proteins and enzymes, through the formation of hydrogen bonds. These interactions can then lead to the inhibition or activation of certain biochemical processes, depending on the specific molecule involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as lipases and proteases, which can lead to the inhibition of metabolic processes. In addition, this compound has been shown to interact with certain proteins, such as G-protein coupled receptors, which can lead to the activation of certain biochemical pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. This compound can be used in a variety of experiments, including organic synthesis, biochemistry, and drug discovery. In addition, this compound is relatively easy to synthesize, and can be stored at room temperature. The main limitation of using this compound in lab experiments is its potential toxicity. This compound is not considered to be toxic at low concentrations, but can be toxic at higher concentrations.
Future Directions
The potential future directions for 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, biochemistry, and drug discovery. In addition, further research could be conducted into the potential toxicity of this compound, as well as its potential interactions with other biomolecules. Finally, further research could be conducted into the potential applications of this compound in the development of new drugs.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-9(2)10(5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBUTHTLNFDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)



